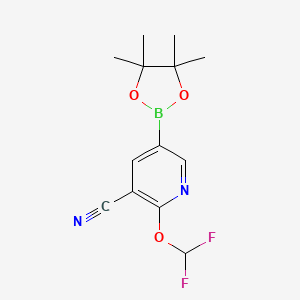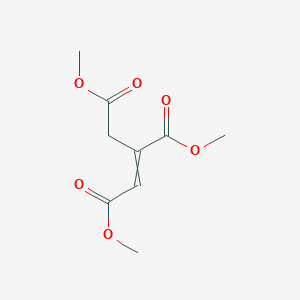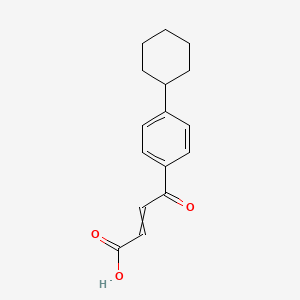
2-Methyl-3-methoxy-4-phenylbutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-methoxy-4-phenylbutyric acid is an organic compound with the molecular formula C12H16O3. It is known for its role in the transformation of microcystins, which are cyanobacterial hepatotoxins, into a more easily quantifiable form .
Preparation Methods
The synthesis of 2-Methyl-3-methoxy-4-phenylbutyric acid can be achieved through the ozonolysis of microcystins at room temperature. This method involves the oxidation of microcystins using ozone, followed by methylation with methylchloroformate and detection via gas chromatography mass spectrometry (GC-MS) . This process is considered effective, rapid, and environmentally friendly as it avoids secondary pollution .
Chemical Reactions Analysis
2-Methyl-3-methoxy-4-phenylbutyric acid primarily undergoes oxidation reactions. The ozonolysis process mentioned earlier is a key example, where ozone acts as the oxidizing agent to transform microcystins into this compound . The major product of this reaction is the compound itself, which can then be further analyzed or utilized in various applications.
Scientific Research Applications
2-Methyl-3-methoxy-4-phenylbutyric acid is extensively used in environmental science for the quantification of microcystins in water samples . This compound is crucial for detecting and analyzing the presence of microcystins, which are harmful to both human and environmental health. The method involving its synthesis and detection is highly sensitive and can be applied to various environmental samples .
Mechanism of Action
The primary mechanism of action for 2-Methyl-3-methoxy-4-phenylbutyric acid involves its formation through the oxidation of microcystins. The compound itself does not exert a specific biological effect but serves as a marker for the presence of microcystins in environmental samples . The molecular targets and pathways involved are primarily related to the detection and quantification processes in analytical chemistry.
Comparison with Similar Compounds
2-Methyl-3-methoxy-4-phenylbutyric acid can be compared to other similar compounds such as 3-Methoxy-2-methyl-4-phenylbutyric acid and 3-Methoxy-4-methylbenzoic acid . These compounds share structural similarities but differ in their specific applications and properties. The uniqueness of this compound lies in its specific use for the quantification of microcystins, making it a valuable tool in environmental science .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-methoxy-2-methyl-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H16O3/c1-9(12(13)14)11(15-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) |
InChI Key |
BWVGRRPSIBTFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12511472.png)
![2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12511483.png)
![3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid](/img/structure/B12511500.png)
![7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B12511503.png)

![3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B12511526.png)
![N,N'-1,4-Phenylenebis[2-bromoacetamide]](/img/structure/B12511533.png)




